Tetradecane
Overview
Description
Tetradecane is an alkane hydrocarbon with the chemical formula C₁₄H₃₀ . It is a colorless liquid at room temperature and has a gasoline-like odor. This compound is part of the paraffin series and is composed of a straight chain of fourteen carbon atoms. It is commonly found in petroleum and is used in various industrial applications due to its chemical stability and non-polar nature .
Mechanism of Action
. As a hydrocarbon, it does not have a specific biological target. Instead, it interacts with biological systems in a more general manner, often based on its physical and chemical properties.
Mode of Action
It has been observed to have biodegradation capabilities when exposed to certain fungal strains .
Biochemical Pathways
It has been observed that certain fungi can degrade tetradecane, suggesting that it may be incorporated into metabolic pathways in these organisms
Result of Action
Exposure to this compound can lead to physical effects such as skin dryness or cracking .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its volatility and reactivity can be affected by temperature and pressure . Furthermore, its biodegradation by certain fungi suggests that its action can be influenced by the presence of these organisms in the environment .
Biochemical Analysis
Biochemical Properties
Tetradecane interacts with various biomolecules, playing a significant role in biochemical reactions. For instance, it has been found to elicit strong responses in certain insects, indicating its role in olfactory recognition . This suggests that this compound may interact with olfactory receptors, proteins, and other enzymes involved in the olfaction process .
Cellular Effects
The effects of this compound on cellular processes are not fully understood. Its presence in various organisms suggests it may influence cell function. For instance, it may impact cell signaling pathways involved in olfaction, potentially influencing gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound’s action is likely multifaceted, involving interactions with various biomolecules. For instance, it may bind to olfactory receptors, influencing their activation or inhibition . This could lead to changes in gene expression related to olfaction .
Dosage Effects in Animal Models
Given its role in olfaction, it is plausible that varying concentrations could have different impacts on olfactory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetradecane can be synthesized through the hydrogenation of tetradecene, which involves the addition of hydrogen to the double bonds of tetradecene in the presence of a catalyst such as palladium or platinum. The reaction is typically carried out under high pressure and temperature conditions.
Industrial Production Methods: Industrially, this compound is often obtained from the fractional distillation of crude oil. It is separated from other hydrocarbons based on its boiling point, which ranges from 253 to 257°C . Another method involves the Fischer-Tropsch process, where synthesis gas (a mixture of carbon monoxide and hydrogen) is converted into liquid hydrocarbons, including this compound, using a cobalt or iron catalyst.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form alcohols, aldehydes, and carboxylic acids. This is typically achieved using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Although this compound is already a fully saturated hydrocarbon, it can be reduced further under specific conditions to form smaller alkanes.
Substitution: this compound can participate in halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of ultraviolet light or a halogen carrier.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and oxygen in the presence of a catalyst.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Chlorine or bromine in the presence of ultraviolet light or a halogen carrier.
Major Products Formed:
Oxidation: Tetradecanol, tetradecanal, and tetradecanoic acid.
Reduction: Smaller alkanes such as decane and hexane.
Substitution: Chlorothis compound and bromothis compound.
Scientific Research Applications
Tetradecane has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and as a standard in gas chromatography.
Biology: Employed in the study of lipid membranes and as a model compound for understanding the behavior of long-chain hydrocarbons in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of lubricants, phase change materials for thermal energy storage, and as a component in the production of detergents and surfactants
Comparison with Similar Compounds
- Tridecane (C₁₃H₂₈)
- Pentadecane (C₁₅H₃₂)
Comparison:
- Tridecane: Similar to tetradecane, tridecane is a straight-chain alkane but with one less carbon atom. It has a slightly lower boiling point and is used in similar applications such as solvents and lubricants.
- Pentadecane: With one more carbon atom than this compound, pentadecane has a higher boiling point and is also used in lubricants and as a phase change material. The additional carbon atom gives it slightly different physical properties, such as increased viscosity and melting point .
This compound’s uniqueness lies in its balance of physical properties, making it versatile for various applications while maintaining chemical stability.
Properties
IUPAC Name |
tetradecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHCVCJVXZWKCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30 | |
Record name | N-TETRADECANE | |
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DSSTOX Substance ID |
DTXSID1027267, DTXSID101022622 | |
Record name | Tetradecane | |
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Record name | Alkanes, C14-30 | |
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Molecular Weight |
198.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-tetradecane is a colorless liquid. Must be preheated before ignition can occur. (NTP, 1992), Liquid, Colorless liquid; [CAMEO] | |
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Record name | Tetradecane | |
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Boiling Point |
488.7 °F at 760 mmHg (NTP, 1992), 253.57 °C | |
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Flash Point |
212 °F (NTP, 1992), 212 °F (100 °C) - closed cup | |
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Solubility |
In water, 3.3X10-4 mg/L at 25 °C, Very soluble in ether; soluble in carbon tetrachloride, Soluble in alcohol | |
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Density |
0.7628 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7628 g/cu cm at 25 °C | |
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Vapor Density |
6.83 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.83 (Air = 1) | |
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Vapor Pressure |
1 mmHg at 169.5 °F (NTP, 1992), 0.01 [mmHg], Weight/volume conversion: 8.11 mg/cu m = approx 1 ppm; VP: 1 mm Hg at 76.4 °C, 0.015 mm Hg at 25 °C | |
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Color/Form |
Colorless liquid | |
CAS No. |
629-59-4, 74664-93-0, 90622-46-1 | |
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Melting Point |
42.6 °F (NTP, 1992), 5.87 °C | |
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